pKa and Ionization State Differentiates 2-(p-Tolyl)cyclopropanecarboxylic Acid from Unsubstituted Cyclopropanecarboxylic Acid
The predicted pKa of 2-(p-tolyl)cyclopropanecarboxylic acid is 4.60 ± 0.10 . Unsubstituted cyclopropanecarboxylic acid has a reported pKa of approximately 4.75 to 4.80 . The electron-donating p-tolyl group decreases the acid strength of the target compound relative to the unsubstituted analog. This difference is significant for applications requiring precise control over ionization state and solubility profiles.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 4.60 ± 0.10 (Predicted) |
| Comparator Or Baseline | Cyclopropanecarboxylic acid: 4.75 to 4.80 (Reported) |
| Quantified Difference | ΔpKa ≈ -0.15 to -0.20 (stronger acid than unsubstituted) |
| Conditions | Predicted values from computational models; comparator data from experimental literature |
Why This Matters
This 0.15-0.20 pKa unit difference directly impacts ionization state at physiological pH, affecting solubility and permeability predictions.
